molecular formula C20H20Cl2N4O3S3 B2852368 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101187-53-4

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone

Cat. No. B2852368
CAS RN: 1101187-53-4
M. Wt: 531.49
InChI Key: HXBXAZPONKUQJT-UHFFFAOYSA-N
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Description

The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and a pyrrolidine ring . It’s part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For instance, the compound’s IR spectrum can provide information about the types of bonds present, while its NMR spectrum can provide information about the types of atoms present and their connectivity .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a similar structure have been synthesized and analyzed for their anti-inflammatory properties . These compounds were evaluated for anti-inflammatory activity and among the series, certain compounds demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .

Antioxidant Activity

Thiazole derivatives, which are part of the compound’s structure, have been found to have antioxidant properties . This suggests that the compound could potentially be used in treatments where antioxidant properties are beneficial.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This suggests that the compound could potentially be used in pain management treatments.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This suggests that the compound could potentially be used in treatments against various microbial infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests that the compound could potentially be used in antiviral treatments.

Antitumor or Cytotoxic Activity

Compounds with a similar structure have been synthesized and screened for their in vitro cytotoxic activity against various cell lines . This suggests that the compound could potentially be used in cancer treatments.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. For instance, it could be evaluated for its potential antimicrobial, antifungal, antiviral, and antitumor activities . Additionally, its potential as a lead compound for rational drug design could be explored through molecular docking studies .

properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O3S3/c21-13-3-1-5-15-18(13)23-20(30-15)25-11-9-24(10-12-25)19(27)14-4-2-8-26(14)32(28,29)17-7-6-16(22)31-17/h1,3,5-7,14H,2,4,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBXAZPONKUQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone

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